5-bromo-2H-pyran-2-one

Diels–Alder Cycloaddition Synthetic Methodology

Unsubstituted 2H-pyran-2-one lacks regioselectivity in Diels-Alder cycloadditions, while the 4-chloro analog fails entirely with electron-rich dienophiles-undermining synthetic reliability. 5-Bromo-2H-pyran-2-one resolves this via its ambident diene character, enabling predictable, high-yielding bicyclic lactone construction. • Exclusive 5-substituted synthon access via cross-coupling-inaccessible with the 3-bromo isomer. • Strategic precursor to BHP, which suppresses glioma stem-like cells, blocks oncogenic KRAS/Raf-1 signaling, and acts as a radiosensitizer via ROS overproduction. • ≥95% purity; rigorous QC. Ideal for medicinal chemistry and synthetic methodology programs.

Molecular Formula C5H3BrO2
Molecular Weight 174.98 g/mol
CAS No. 19978-33-7
Cat. No. B026676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2H-pyran-2-one
CAS19978-33-7
Molecular FormulaC5H3BrO2
Molecular Weight174.98 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC=C1Br
InChIInChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyXBJVYSCRNVBXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2H-pyran-2-one Technical Baseline


5-Bromo-2H-pyran-2-one (CAS 19978-33-7) is a halogenated heterocyclic compound belonging to the 2-pyrone family. It is characterized by the molecular formula C5H3BrO2 and a molecular weight of 174.98 g/mol . Its physical properties include a predicted melting point of 61-63 °C and a boiling point of 233.7±33.0 °C [1]. As a synthetic intermediate, it serves as a key building block for constructing more complex molecular architectures, particularly through cross-coupling and cycloaddition reactions [2].

Building block Halogenated 2-pyrone synthetic intermediate
Dienophile scope Reported ambident diene for cycloadditions
Cross-coupling Precursor for 5-substituted pyrones via Stille coupling

5-Bromo-2H-pyran-2-one Generic Substitution Risks


The 5-bromo substitution on the 2H-pyran-2-one scaffold imparts a distinct reactivity profile that is not shared by its regioisomers or other halogenated analogs. Specifically, the electron-withdrawing nature and the position of the bromine atom create an 'ambident diene' character that enables unique and highly regioselective Diels–Alder cycloadditions [1]. In contrast, the unsubstituted 2H-pyran-2-one lacks this regioselectivity, and the 4-chloro analog fails to react with electron-rich dienophiles altogether, rendering generic substitutions of this core ineffective for applications demanding predictable, high-yielding transformations [2].

Unsubstituted 2H-pyran-2-one lacks regioselectivity in Diels–Alder cycloadditions, may yield isomeric mixtures.
4-Chloro analog reported as unreactive toward electron-rich dienophiles, limiting reaction scope.
3-Bromo isomer directs cross-coupling to 3-substituted products, altering final regioisomeric outcome.

5-Bromo-2H-pyran-2-one Comparative Performance


Broader Dienophile Scope vs. 4-Chloro

5-Bromo-2H-pyran-2-one is an ambident diene that reacts with both electron-rich and electron-deficient dienophiles. In stark contrast, 4-chloro-2(H)-pyran-2-one is unreactive toward electron-rich dienophiles under thermal conditions [1].

Dienophile scope
Head-to-head
Reacts with both electron-rich and electron-deficient dienophiles
vs. 4-chloro analog: unreactive to electron-rich
Supports broader synthetic utility context
Qualitative comparison; thermal Diels–Alder conditions
Diels–Alder Cycloaddition Synthetic Methodology

Regioselective Cycloaddition vs. Unsubstituted

The presence of a bromine atom at the 5-position confers a high degree of regioselectivity in Diels–Alder cycloadditions, a property not observed with the parent, unsubstituted 2H-pyran-2-one [1].

Regioselectivity
Head-to-head
Regioselective cycloadditions
vs. unsubstituted pyranone: non-selective
Supports single-product synthesis
Reported with weakly activated alkenes
Diels–Alder Regioselectivity Synthetic Methodology

Regioselective Cross-Coupling vs. 3-Bromo

5-Bromo-2H-pyran-2-one serves as a specific precursor for the synthesis of 5-substituted 2H-pyran-2-one synthons via Stille coupling, providing access to a different regioisomeric product than its 3-bromo counterpart [1].

Coupling outcome
Head-to-head
5-substituted pyrone products
vs. 3-bromo gives 3-substituted
Determines regioisomeric product
Pd(0) Stille coupling conditions
Cross-Coupling Stille Coupling Synthetic Methodology

Antileukemic Activity in AML

In a comparative screen of 23 synthesized 2-pyrone derivatives, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP, 'pyrone 9'), a direct derivative of 5-bromo-2H-pyran-2-one, exhibited the most potent antileukemic activity [1].

Cell-model activity
Cell-model context
BHP IC50 range: 5×10⁻⁶–5×10⁻⁵ M; top rank in 23-compound screen
vs. other 2-pyrone derivatives less active
Supports cell-model response context
AML cell lines and primary blasts; derivative activity
Acute Myeloid Leukemia Anti-Cancer Drug Discovery

Radiosensitization in Cervical Cancer

Treatment of human cervical cancer cells with 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) synergistically enhanced their sensitivity to ionizing radiation [1].

Radiosensitization
Supporting evidence
BHP + radiation increased ROS and apoptotic cell death
vs. radiation alone
Supports combination endpoint review
Human cervical cancer cell model; synergistic context
Cervical Cancer Radiosensitizer Combination Therapy

Blockade of Oncogenic KRAS Signaling

5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) was found to effectively block KRAS-driven breast cancer progression and interfere with the KRAS/Raf-1 interaction [1].

KRAS signaling
Supporting evidence
BHP suppressed migration and EMT in breast cancer models
vs. untreated KRAS-expressing controls
Supports pathway-response interpretation
In vitro breast cancer models; derivative activity
Breast Cancer KRAS Targeted Therapy

5-Bromo-2H-pyran-2-one Applications


5-Substituted Pyrone Synthesis

Procurement is recommended for laboratories focused on the synthesis of 5-substituted 2H-pyran-2-ones. As established, 5-bromo-2H-pyran-2-one is a specific precursor for generating 5-substituted synthons via cross-coupling reactions, a capability distinct from its 3-bromo isomer [1].

Regioselective Diels–Alder Cycloadditions

This compound is a superior starting material for any synthetic route requiring a regioselective Diels–Alder reaction to construct bicyclic lactone frameworks. Its predictable reactivity stands in contrast to the non-selective behavior of unsubstituted 2H-pyran-2-one [2].

Cancer Stem Cell Targeting

Given the demonstrated potency of its derivative BHP in suppressing glioma stem-like cells (GSCs) and blocking KRAS signaling, 5-bromo-2H-pyran-2-one is a highly strategic building block for medicinal chemistry programs focused on developing novel anti-cancer agents, particularly those targeting aggressive or therapy-resistant cancers [3].

Radiosensitizing Agent Development

The demonstrated ability of its BHP derivative to act as a radiosensitizer via ROS overproduction makes this compound a valuable scaffold for research into new agents for combination cancer radiotherapy. Its procurement is justified for projects exploring this specific therapeutic modality [4].

Application
Selection Property
Validation Focus
5-Substituted pyrone synthesis
Regiochemical outcome (5- vs. 3-substitution)
Confirm product regioisomer by NMR
Regioselective cycloaddition
Dienophile scope and regioselectivity
Monitor reaction selectivity by LC-MS
Cancer cell model studies
Derivative anti-proliferative screening
Cell viability and apoptosis endpoints
Combination radiotherapy research
ROS-mediated radiosensitization context
Clonogenic survival and apoptosis assays

Technical Documentation Hub

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39 linked technical documents
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